

The Neurotoxic Potency of Tetramethylenedisulfotetramine: A Toxicological and Lethality Profile in Mammals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

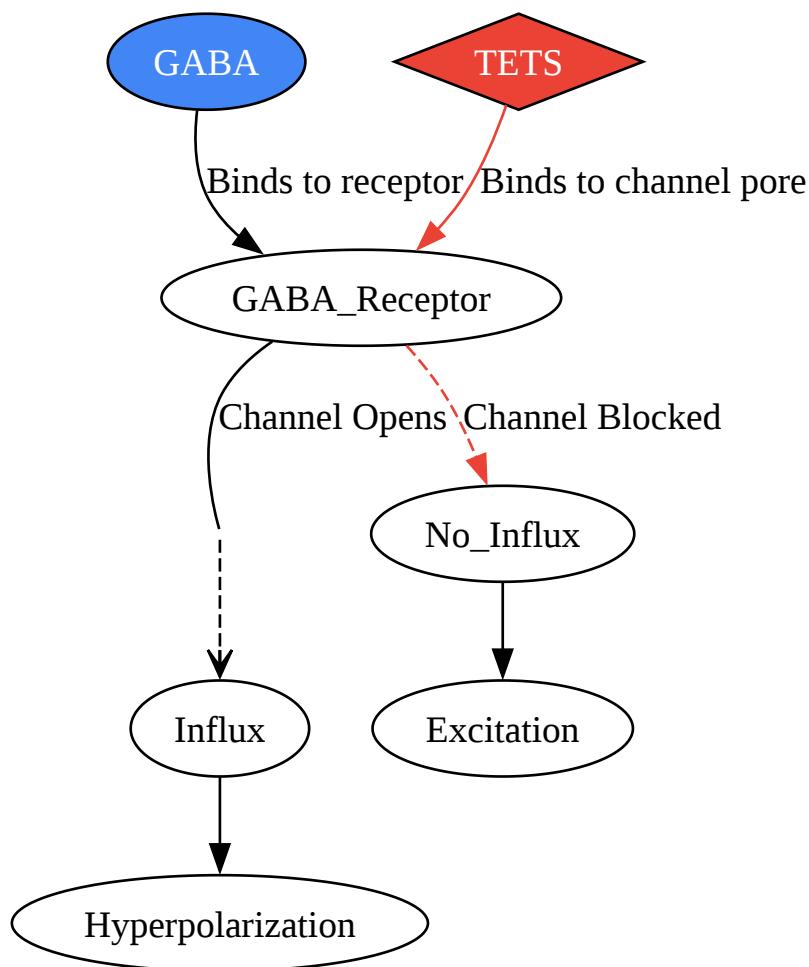
Compound Name: **Tetramethylenedisulfotetramine**

Cat. No.: **B181443**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the toxicological profile and median lethal dose (LD50) of **Tetramethylenedisulfotetramine** (TETS), a highly potent neurotoxicant. Formerly used as a rodenticide, TETS has been banned globally due to its extreme toxicity to humans and other mammals.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows.


Toxicological Profile

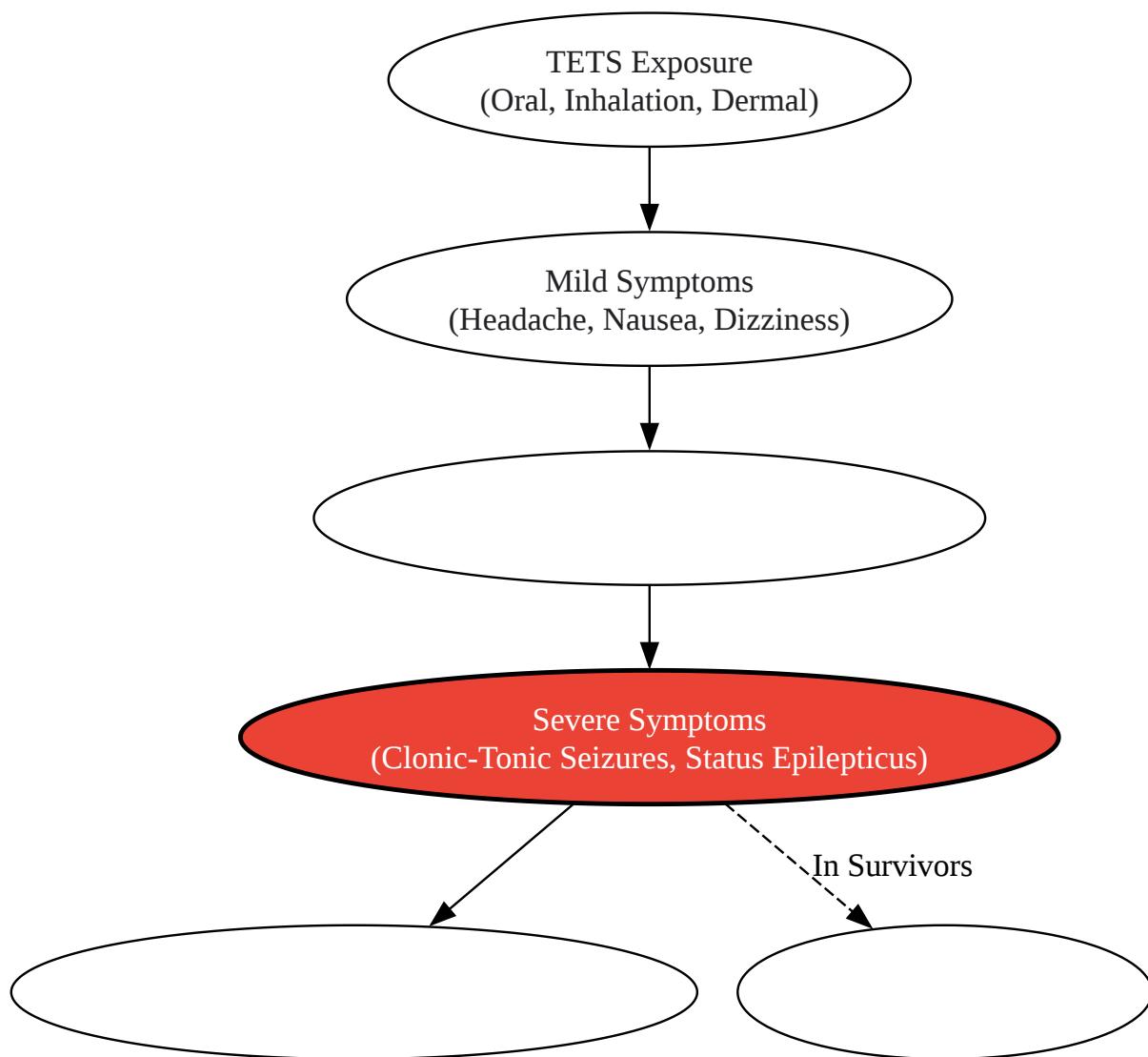
Tetramethylenedisulfotetramine, also known as tetramine, is a cage convulsant that exerts its toxic effects primarily on the central nervous system (CNS).^{[1][2]} Its high potency and the lack of a specific antidote make it a significant public health concern and a potential chemical threat agent.^{[1][2][3]}

Mechanism of Action

The primary mechanism of TETS toxicity is the non-competitive antagonism of the γ -aminobutyric acid type A (GABAa) receptor.^{[4][5][6]} TETS binds to the chloride ionophore of the GABAa receptor complex, blocking the influx of chloride ions into neurons.^{[4][7]} This inhibition of GABAergic neurotransmission, the main inhibitory pathway in the CNS, leads to uncontrolled

neuronal excitation and seizures.[1][4] Studies have shown that TETS exhibits a high affinity for GABA_A receptors containing $\alpha 2\beta 3\gamma 2$ subunits, which constitute a significant portion of these receptors in the mammalian brain.[1][8]

[Click to download full resolution via product page](#)


Clinical Manifestations of Toxicity

Exposure to TETS in mammals leads to a rapid onset of severe neurological symptoms. The time between ingestion and the first appearance of symptoms can range from minutes to a few hours.[4]

Common clinical signs include:

- Initial Symptoms: Headache, dizziness, fatigue, nausea, and vomiting.[9]

- Neurological Effects: Paresthesia, muscle twitching, and agitation progress to more severe effects.[9]
- Convulsions: The hallmark of TETS poisoning is the development of generalized clonic-tonic seizures, often leading to status epilepticus.[1][9] These seizures can be accompanied by foaming at the mouth and urinary incontinence.[4]
- Other Effects: In severe cases, coma and death from respiratory failure can occur.[1] Survivors may experience long-term neuropsychological deficits.[1]

[Click to download full resolution via product page](#)

Biochemical and Pathological Findings

Clinical analysis of TETS poisoning cases has revealed several key biochemical changes.

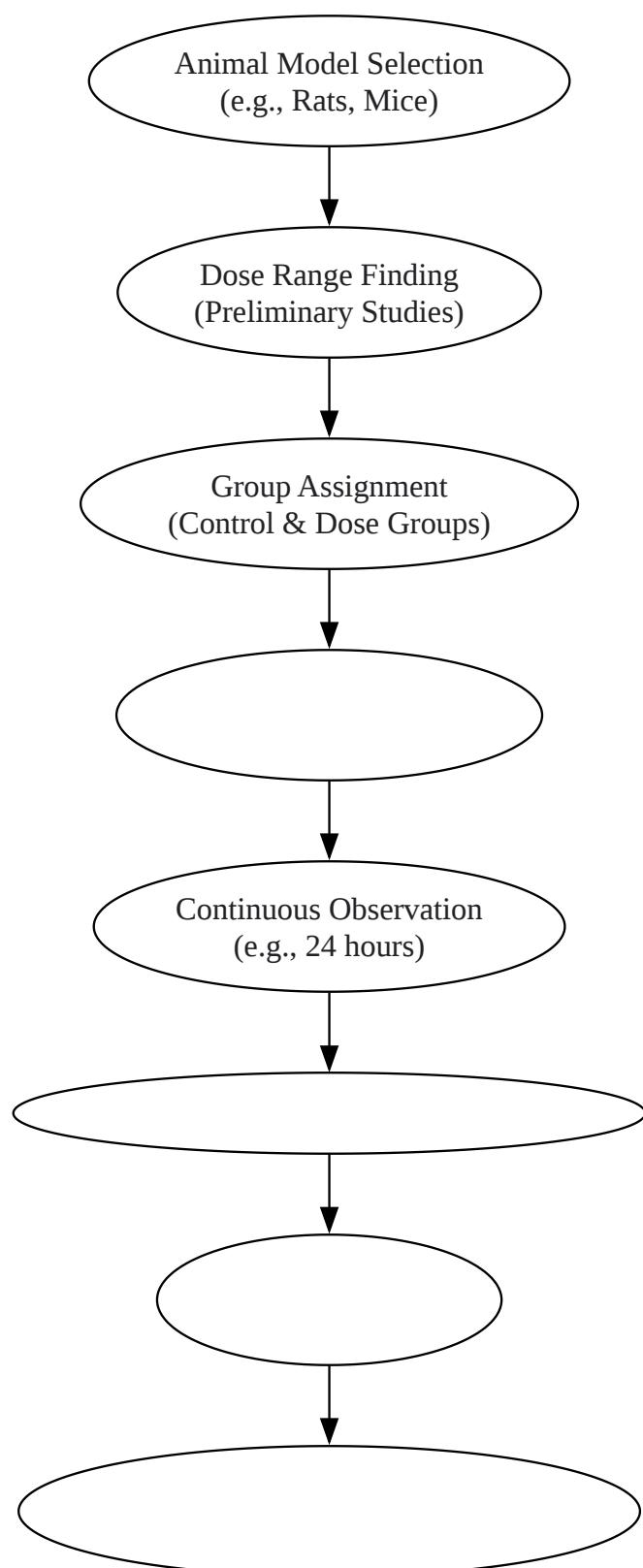
- Blood Chemistry: Increased levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), lactate dehydrogenase (LDH), and creatine kinase (CK) in the blood have been reported in severe poisonings.[\[4\]](#) The rise in CK is likely a result of intense muscle contractions during convulsions.[\[1\]](#)
- Hematology: An increase in white blood cell count is a common finding in patients with acute TETS poisoning.[\[1\]](#)[\[4\]](#)
- Electrocardiogram (ECG): ECG changes may include tachycardia, bradycardia, and signs of toxic myocarditis.[\[1\]](#)

Median Lethal Dose (LD50) in Mammals

TETS is exceptionally toxic to mammals, with LD50 values typically falling in the range of 0.1 to 0.3 mg/kg of body weight.[\[1\]](#)[\[2\]](#) The estimated lethal dose for humans is between 7 and 10 mg.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Species	Route of Administration	LD50 (mg/kg)	Additional Notes
Human (estimated)	Oral	~0.1	Total lethal dose of 7-10 mg.[1][5]
Rat	Oral	0.29	24-hour LD50.[9]
Rat (P15 pups)	Subcutaneous	0.13	Demonstrates higher vulnerability in younger animals.[7]
Mouse	Oral	0.10	
Mouse	Intraperitoneal	0.21	
Mouse	Subcutaneous	0.15 - 0.2	Lethal dose range observed.[3]
Guinea Pig	Subcutaneous	0.15 - 0.2	
Rabbit	Subcutaneous	0.15 - 0.2	
Cat	Subcutaneous	0.15 - 0.2	
Dog	Subcutaneous	0.15 - 0.2	

Experimental Methodologies


The determination of the toxicological profile and LD50 of TETS involves specific and controlled experimental protocols.

LD50 Determination Protocol

The median lethal dose is typically determined using a sequential, dose-escalation study design in animal models such as rats or mice.

- **Animal Models:** Sprague-Dawley rats or other appropriate rodent models are commonly used.[7] Animals are grouped by sex and age to account for potential differences in susceptibility.[7]

- Dosing: TETS is administered via various routes, including oral gavage, intraperitoneal (i.p.) injection, or subcutaneous (s.c.) injection.[7][9] Doses are selected to span a range expected to produce 0% to 100% lethality.[10]
- Observation: Animals are continuously monitored for a set period (e.g., 24 hours) for the onset of clinical signs, seizure activity, and mortality.[7][9][10]
- Data Analysis: The LD50 is calculated using statistical methods such as probit analysis, which models the dose-response relationship.[10]

[Click to download full resolution via product page](#)

Neurobehavioral and Electrophysiological Assessment

To characterize the convulsive effects of TETS, studies often employ behavioral scoring and electroencephalogram (EEG) or electrocorticogram (ECoG) recordings.

- Behavioral Scoring: A severity score is assigned to each animal based on the observed seizure activity (e.g., single clonic seizure, multiple tonic-clonic seizures, lethality).[7][9]
- ECoG Recordings: Electrodes are surgically implanted on the cortical surface of the brain to record electrical activity.[9] This allows for the direct measurement of seizure-like discharges and their correlation with behavioral changes.[9]

In Vitro Receptor Binding Assays

The interaction of TETS with the GABAa receptor is studied using radioligand binding assays.

- Preparation: Brain membranes are prepared from animal models (e.g., rats).[11][12]
- Radioligand: A radiolabeled compound known to bind to the GABAa receptor ionophore, such as [3H]EBOB or a synthesized [14C]TETS, is used.[11][12]
- Assay: The ability of unlabeled TETS to displace the radioligand from the receptor is measured. This competition is used to determine the binding affinity (IC50) of TETS for the receptor.[8][11]

Conclusion

Tetramethylenedisulfotetramine is a highly toxic compound with a well-defined mechanism of action centered on the antagonism of GABAa receptors. Its low LD50 values across multiple mammalian species underscore its extreme danger. The detailed experimental protocols outlined in this guide provide a framework for the continued study of TETS and the development of potential countermeasures. A thorough understanding of its toxicological profile is critical for public health preparedness and the development of effective medical treatments for poisoning incidents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetramethylenedisulfotetramine: A Health Risk Compound and a Potential Chemical Warfare Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tetramethylenedisulfotetramine: pest control gone awry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetramethylene disulfotetramine (PIM 982) [inchem.org]
- 5. Tetramethylenedisulfotetramine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Developmental and sex differences in tetramethylenedisulfotetramine (TMDT)-induced syndrome in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetramethylenedisulfotetramine neurotoxicity: What have we learned in the past 70 years? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral Intoxication following Voluntary Oral Ingestion of Tetramethylenedisulfotetramine: Dose-Dependent Onset, Severity, Survival, and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABAA receptor target of tetramethylenedisulfotetramine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABAA receptor target of tetramethylenedisulfotetramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Neurotoxic Potency of Tetramethylenedisulfotetramine: A Toxicological and Lethality Profile in Mammals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181443#toxicological-profile-and-l50-of-tetramethylenedisulfotetramine-in-mammals>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com